molecular formula C19H28N2O2 B8109122 Spiro[2H-1-benzopyran-2,4'-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- CAS No. 952682-37-0

Spiro[2H-1-benzopyran-2,4'-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro-

Cat. No.: B8109122
CAS No.: 952682-37-0
M. Wt: 316.4 g/mol
InChI Key: WGRUWWXVXPRWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through a series of steps to produce the desired spiropyran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a closed spiropyran form to an open merocyanine form . This change alters its electronic properties, making it useful in various applications. The molecular targets and pathways involved include interactions with specific receptors, such as serotonin receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2H-1-benzopyran-2,4’-piperidine]-4-acetamide, N,N-diethyl-3,4-dihydro- stands out due to its specific structural features that allow for unique interactions with biological receptors and its high photochromic efficiency. This makes it particularly valuable in applications requiring precise control over molecular properties through light exposure .

Properties

IUPAC Name

N,N-diethyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-3-21(4-2)18(22)13-15-14-19(9-11-20-12-10-19)23-17-8-6-5-7-16(15)17/h5-8,15,20H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRUWWXVXPRWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146626
Record name N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952682-37-0
Record name N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952682-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.